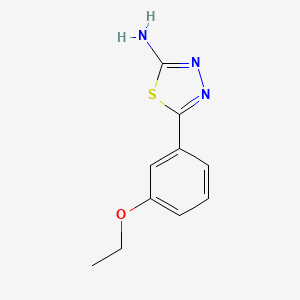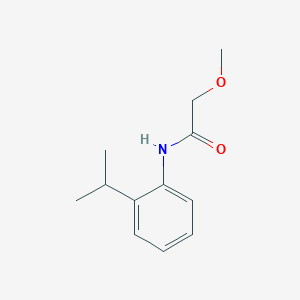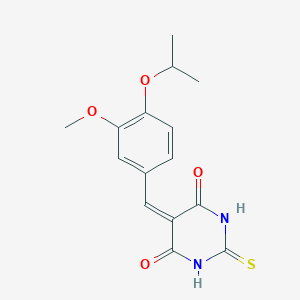![molecular formula C20H24N2O B5873829 4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5873829.png)
4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide, also known as IPPB, is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound has shown promising results in the fields of neuroscience, pharmacology, and biochemistry due to its unique chemical properties. In
作用机制
The mechanism of action of 4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide involves its binding to the dopamine transporter protein. 4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide binds to the protein at a specific site, preventing the uptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synapse, which can have various effects on the brain and body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide are complex and varied. In addition to its effect on the dopamine transporter, 4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been shown to have an effect on other proteins and receptors in the brain, such as the serotonin transporter and the sigma-1 receptor. 4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide has also been found to have an effect on the immune system, specifically on the function of macrophages.
实验室实验的优点和局限性
One advantage of using 4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide in lab experiments is its specificity for the dopamine transporter. This allows for precise manipulation of dopamine levels in the brain, which can be useful for studying the role of dopamine in various physiological and pathological conditions. However, one limitation of using 4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide is its potential for off-target effects on other proteins and receptors in the brain. This can complicate the interpretation of results and make it difficult to draw conclusions about the specific role of dopamine in a given condition.
未来方向
There are many potential future directions for research on 4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide. One area of interest is the development of more specific and selective dopamine transporter inhibitors, which could have implications for the treatment of various neurological and psychiatric disorders. Another area of interest is the study of 4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide's effects on other proteins and receptors in the brain, which could provide insights into the complex interactions between neurotransmitters and their receptors. Finally, there is potential for research on the use of 4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide in combination with other drugs or therapies, which could enhance its therapeutic potential.
合成方法
The synthesis method for 4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide involves the reaction of 4-(1-pyrrolidinyl)aniline with 4-isopropylbenzoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of 4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide as a white crystalline solid. The purity of the compound can be improved by recrystallization or column chromatography.
科学研究应用
4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been studied extensively for its potential use in scientific research. One of the major areas of interest is neuroscience, where 4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been shown to have an effect on the dopamine transporter, a protein that regulates the levels of dopamine in the brain. 4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to inhibit the uptake of dopamine, leading to an increase in dopamine levels in the brain. This effect has potential implications for the treatment of Parkinson's disease, schizophrenia, and addiction.
属性
IUPAC Name |
4-propan-2-yl-N-(4-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-15(2)16-5-7-17(8-6-16)20(23)21-18-9-11-19(12-10-18)22-13-3-4-14-22/h5-12,15H,3-4,13-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNSWLDMNDMWLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide](/img/structure/B5873747.png)


![N-cyclopentyl-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5873791.png)

![N-1,3-thiazol-2-yl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5873801.png)


![N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5873818.png)
![8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5873839.png)
![4-chloro-N-[1,1-dimethyl-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5873842.png)

![4-ethyl-7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5873861.png)